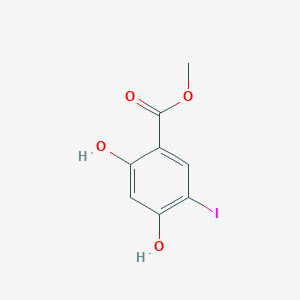

Methyl 2,4-dihydroxy-5-iodobenzoate

Description

Methyl 2,4-dihydroxy-5-iodobenzoate is a substituted benzoic acid derivative featuring hydroxyl groups at positions 2 and 4, an iodine atom at position 5, and a methyl ester group at the carboxyl position. It has been synthesized for derivatization studies and biological evaluations, particularly as part of efforts to develop derivatives of methyl 5-amino-2,4-dihydroxybenzoate . The iodine substituent enhances its molecular weight and polarizability, which may influence reactivity in electrophilic substitutions or interactions with biological targets.

Properties

CAS No. |

1131587-44-4 |

|---|---|

Molecular Formula |

C8H7IO4 |

Molecular Weight |

294.04 g/mol |

IUPAC Name |

methyl 2,4-dihydroxy-5-iodobenzoate |

InChI |

InChI=1S/C8H7IO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 |

InChI Key |

BDPUWOXPDUWNCW-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC(=C(C=C1O)O)I |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs identified include:

| Compound Name | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| Methyl 2,4-difluoro-5-iodobenzoate | 1113050-16-0 | 2-F, 4-F, 5-I, methyl ester | 0.98 |

| Methyl 2,6-difluoro-3-iodobenzoate | 501433-14-3 | 2-F, 6-F, 3-I, methyl ester | 0.98 |

| Ethyl 2,6-difluoro-3-iodobenzoate | 1520299-34-6 | 2-F, 6-F, 3-I, ethyl ester | 0.94 |

| 2,4-Dihydroxy-5-iodobenzaldehyde | 131088-03-4 | 2-OH, 4-OH, 5-I, aldehyde | 0.97 |

| 2-Hydroxy-5-iodo-3-methylbenzaldehyde | 83816-55-1 | 2-OH, 5-I, 3-CH₃, aldehyde | 0.95 |

Key Observations :

- Fluorine vs. Hydroxyl Substitution : Analogs like Methyl 2,4-difluoro-5-iodobenzoate (CAS 1113050-16-0) replace hydroxyl groups with fluorine, reducing hydrogen-bonding capacity and acidity. This substitution likely increases lipophilicity, enhancing membrane permeability in biological systems .

- Ester Group Variations : Ethyl esters (e.g., CAS 1520299-34-6) exhibit lower solubility in polar solvents compared to methyl esters due to increased alkyl chain length .

- Aldehyde vs. Ester Functional Groups : Compounds like 2,4-Dihydroxy-5-iodobenzaldehyde (CAS 131088-03-4) lack the ester group, making them more reactive in nucleophilic addition reactions .

Physicochemical Properties

Q & A

Q. Key parameters for optimization :

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance iodination efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

Answer:

Discrepancies often arise from dynamic molecular conformations or crystal packing effects. A systematic approach includes:

- X-ray refinement : Use SHELXL for high-resolution data to resolve positional disorders. Compare thermal parameters (B-factors) to identify unstable regions .

- Cross-validation : Overlay computed (DFT) and experimental NMR/IR spectra to confirm functional group orientations. For example, hydroxyl proton shifts in DMSO-d₆ (~10–12 ppm) validate hydrogen bonding .

Basic: What purification strategies are recommended for isolating this compound?

Answer:

- Recrystallization : Use ethanol or methanol due to the compound’s moderate solubility. Slow cooling improves crystal purity.

- Chromatography : Silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2). Monitor fractions via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .

- Acid-base extraction : Leverage phenolic hydroxyl groups for selective partitioning into aqueous basic phases (pH >10) .

Advanced: How can computational models predict iodination regioselectivity in Methyl 2,4-dihydroxybenzoate derivatives?

Answer:

- DFT calculations : Compare activation energies for iodination at positions 3, 5, and 6. The 5-position is favored due to ortho/para-directing effects of hydroxyl groups.

- Electrostatic potential maps : Identify electron-rich regions (Mulliken charges) to validate reactivity trends.

- Experimental correlation : Use LC-MS to track intermediates and validate computational predictions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- Aromatic protons: δ 6.8–7.5 ppm (doublets for H-3 and H-6).

- Methoxy group: δ 3.9 ppm (singlet).

- Hydroxyls: Broad signals at δ 9–12 ppm (exchange with D₂O) .

- IR spectroscopy :

- O-H stretch: ~3200 cm⁻¹.

- C=O (ester): ~1700 cm⁻¹.

- Mass spectrometry : ESI-MS m/z [M+H]+ ≈ 320 (iodine isotope pattern confirms molecular weight) .

Advanced: What strategies mitigate side reactions during derivatization of this compound?

Answer:

- Protecting groups : Temporarily block hydroxyls using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted nucleophilic substitution at iodine.

- Low-temperature reactions : Perform couplings (e.g., Suzuki-Miyaura) at –20°C to suppress deiodination.

- In situ monitoring : Use HPLC-MS to detect intermediates and adjust reaction kinetics .

Synthesis Optimization Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | 85–90 | |

| Iodination | NIS, CHCl₃, 0°C, 4h | 70–75 | |

| Purification | Silica gel (hexane/EtOAc 3:1) | >95 purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.